tert-Butyl (2S,3R)-2-(aminomethyl)-3-hydroxy-pyrrolidine-1-carboxylate
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Description
tert-Butyl (2S,3R)-2-(aminomethyl)-3-hydroxy-pyrrolidine-1-carboxylate: is a chiral compound with significant applications in organic synthesis and medicinal chemistry. This compound features a pyrrolidine ring, which is a five-membered nitrogen-containing heterocycle, substituted with an aminomethyl group and a hydroxy group at the 2 and 3 positions, respectively. The tert-butyl ester group at the 1 position provides steric hindrance, influencing the compound’s reactivity and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl (2S,3R)-2-(aminomethyl)-3-hydroxy-pyrrolidine-1-carboxylate typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized via a cyclization reaction of a suitable precursor, such as an amino alcohol or an amino acid derivative.
Introduction of Functional Groups: The aminomethyl and hydroxy groups are introduced through selective functionalization reactions. For instance, the hydroxy group can be introduced via hydroxylation of a double bond or reduction of a carbonyl group.
Esterification: The tert-butyl ester group is introduced by reacting the carboxylic acid derivative of the pyrrolidine with tert-butyl alcohol in the presence of an acid catalyst.
Industrial Production Methods
Industrial production of this compound may utilize continuous flow processes to enhance efficiency and scalability. Flow microreactor systems, for example, can be employed to achieve precise control over reaction conditions, leading to higher yields
Properties
IUPAC Name |
tert-butyl (2S,3R)-2-(aminomethyl)-3-hydroxypyrrolidine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2O3/c1-10(2,3)15-9(14)12-5-4-8(13)7(12)6-11/h7-8,13H,4-6,11H2,1-3H3/t7-,8+/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SSPONZFWUHWNBI-JGVFFNPUSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C1CN)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CC[C@H]([C@@H]1CN)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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